molecular formula C13H20N2O4S B182810 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 321531-40-2

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B182810
CAS No.: 321531-40-2
M. Wt: 300.38 g/mol
InChI Key: VEWVVGUOHKZQOI-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 321531-40-2) is a high-purity chemical compound offered with a documented purity of 95% . This molecule features a piperazine core disubstituted with a 4-methoxyphenylsulfonyl group and a hydroxyethyl chain. The sulfonyl piperazine moiety is a privileged structure in medicinal chemistry, known for contributing to favorable physicochemical properties such as improved water solubility and oral bioavailability, which are critical for developing drug-like molecules . Compounds containing the 4-methoxyphenylsulfonyl piperazine scaffold are recognized as valuable intermediates in scientific research . They serve as key building blocks for the design and synthesis of more complex molecules targeting a range of biological activities. Research on analogous sulfonyl piperazine derivatives has demonstrated their potential in various therapeutic areas, serving as scaffolds for investigating carbonic anhydrase inhibition and being explored in the development of novel anticancer agents . The presence of the ethanol functional group on the piperazine nitrogen provides a handle for further chemical modification, allowing researchers to conjugate this building block to other pharmacophores or create diverse compound libraries. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can inquire for detailed shipping information and competitive pricing.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWVVGUOHKZQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349929
Record name 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321531-40-2
Record name 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation step involves nucleophilic substitution, where the primary amine of piperazine reacts with 4-methoxyphenylsulfonyl chloride. Key parameters include:

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Base : Triethylamine (TEA) or sodium carbonate to neutralize HCl byproduct.

  • Temperature : 0–25°C for controlled reaction kinetics.

Example Protocol (Adapted from):

  • Dissolve piperazine (1.4 mmol) in THF (3 mL) at 10–15°C.

  • Add 4-methoxybenzenesulfonyl chloride (1.4 mmol) dropwise.

  • Stir for 10 minutes, then add zinc dust (2.8 mmol) to scavenge excess chloride.

  • Filter and concentrate to obtain 1-(4-methoxyphenylsulfonyl)piperazine.

Yield : 85–92%.

N-Alkylation with 2-Chloroethanol

Alkylation Strategies

The secondary amine of 1-(4-methoxyphenylsulfonyl)piperazine undergoes alkylation using:

  • 2-Chloroethanol : Requires a strong base (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or acetone.

  • Ethylene Oxide : Ring-opening reaction under mild conditions but may require longer reaction times.

Example Protocol (Adapted from):

  • Mix 1-(4-methoxyphenylsulfonyl)piperazine (1.0 mmol) with 2-chloroethanol (1.2 mmol) in DMF.

  • Add potassium carbonate (2.0 mmol) and heat at 60°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate.

  • Purify via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane).

Yield : 75–88%.

Alternative Methods and Optimization

One-Pot Synthesis

Recent advancements (e.g.,) propose a one-pot approach combining sulfonylation and alkylation:

  • React piperazine with 4-methoxybenzenesulfonyl chloride and 2-chloroethanol sequentially in DCM.

  • Use TEA as a dual-purpose base for both steps.

Advantages : Reduced purification steps; Yield : 70–78%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DMF accelerates alkylation, improving yields to 90%.

Characterization and Purity Control

Analytical Data

  • FT-IR : Peaks at 1150 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O of methoxy), 3400 cm⁻¹ (O-H).

  • ¹H NMR (DMSO-d6): δ 3.72 (s, 3H, OCH3), 3.45 (t, 2H, CH2OH), 2.85–3.20 (m, 8H, piperazine).

  • HPLC Purity : ≥99% after recrystallization.

Purification Techniques

Method Conditions Purity
RecrystallizationEthanol/water (3:1), 0–5°C98.5%
Column ChromatographySiO2, ethyl acetate/hexane (1:2)99.2%
PrecipitationAdd hexane to DMF solution97.8%

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Use immobilized bases (e.g., polymer-supported TEA) to reduce waste.

  • Solvent Recovery : Distill and reuse DMF or acetone.

Comparative Analysis of Methods

Parameter Two-Step Synthesis One-Pot Synthesis Microwave Method
Yield85–88%70–78%90%
Time18–24 hours8–12 hours1 hour
ScalabilityHighModerateLow
Purity≥99%95–98%98–99%

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-((4-Methoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit antidepressant properties. A study demonstrated that piperazine derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Antipsychotic Effects

The sulfonamide moiety in this compound is of particular interest for its potential antipsychotic effects. Studies have shown that piperazine derivatives can interact with dopamine receptors, suggesting a possible pathway for the treatment of schizophrenia and other psychotic disorders.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties. Research on related sulfonamide compounds has indicated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of a similar piperazine derivative in animal models. The results indicated significant improvements in depressive-like behaviors when administered at specific dosages, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy.

Case Study: In Vivo Anti-inflammatory Effects

In another study, a related compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema, suggesting that the compound could be developed into an effective anti-inflammatory agent.

Potential for Drug Development

The unique structural features of this compound position it as a candidate for further development in drug formulation. Its ability to interact with multiple biological targets makes it a versatile lead compound for synthesizing new drugs aimed at treating mental health disorders and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a class of piperazine derivatives with sulfonyl and aryl/heteroaryl substituents. Key analogs include:

Compound Name Substituents (R1, R2) Key Structural Differences Evidence ID
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (Target) R1 = 4-OCH₃; R2 = -CH₂CH₂OH Reference compound
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol R1 = 4-Cl, 3-CH₃; R2 = -CH₂CH₂OH Chloro and methyl groups enhance lipophilicity
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol R1 = 4-CH₃; R2 = -CH₂CH₂OH Methyl substituent increases steric bulk
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) R1 = 4-OCH₃; R2 = -COCH₂-S-tetrazole-4-NO₂ Ethanone and nitro-tetrazole enhance bioactivity

Key Trends :

  • Electron-Withdrawing Groups (EWG): Chloro (Cl) and nitro (NO₂) substituents (e.g., 7n , 4-Cl in ) improve metabolic stability but reduce solubility.
  • Electron-Donating Groups (EDG) : Methoxy (-OCH₃) enhances solubility and hydrogen bonding .
  • Functional Group Variations: Ethanol (-CH₂CH₂OH) increases hydrophilicity compared to ethanone (-COCH₃) in analogs like 7n .

Physicochemical Properties

Property Target Compound 4-Chloro-3-methyl Analog 4-Methyl Analog 7n (Nitro-tetrazole)
Molecular Weight (g/mol) 328.38 (C₁₃H₂₀N₂O₄S) 318.82 (C₁₃H₁₉ClN₂O₃S) 284.37 (C₁₃H₂₀N₂O₃S) 520.11 (C₂₁H₂₂N₆O₅S₂)
Melting Point (°C) Not reported Not reported 130–132 161–163
Predicted LogP ~1.5 (moderate polarity) ~2.1 (higher lipophilicity) ~1.8 ~2.5 (due to nitro group)
Solubility High in polar solvents Moderate in DMSO Moderate in ethanol Low in water

Insights :

  • The target compound’s methoxy group improves aqueous solubility compared to chloro or methyl analogs.
  • Nitro-substituted analogs (e.g., 7n) exhibit higher melting points due to stronger intermolecular interactions .

Antiproliferative Activity :

  • Target Compound : Preliminary studies suggest moderate activity against cancer cell lines (IC₅₀ ~10–20 µM), likely due to sulfonyl-piperazine interactions with kinase targets .
  • Nitro-Tetrazole Analogs (7n) : Enhanced activity (IC₅₀ ~2–5 µM) attributed to the nitro group’s electron-withdrawing effects and tetrazole’s bioisosteric replacement of carboxylic acids .
  • Chloro-Substituted Analogs : Reduced potency (IC₅₀ >50 µM) but improved blood-brain barrier penetration .

Mechanistic Differences :

  • Ethanol-containing derivatives (e.g., target compound) show better membrane permeability than ethanone analogs (e.g., 7n) .

Yield Comparison :

  • Target compound: ~60–70% yield.
  • Nitro-tetrazole analogs: ~40–50% due to side reactions .

Biological Activity

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 321531-40-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and an ethanol moiety. Its molecular formula is C13H20N2O4SC_{13}H_{20}N_{2}O_{4}S with a molecular weight of approximately 300.37 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins.
  • Receptor Interaction : It has been suggested that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to various neurological conditions.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria . The structure of this compound suggests potential for similar activity.

Antichlamydial Activity

A study focusing on the synthesis of piperazine-based compounds reported that certain derivatives showed significant antichlamydial activity. While specific data on this compound's efficacy against Chlamydia is limited, the structural similarities suggest it could possess comparable effects .

Comparative Studies

A comparative analysis of similar compounds reveals insights into the influence of structural modifications on biological activity. For example, variations in the substituents on the piperazine ring can significantly alter antimicrobial potency:

Compound NameStructureAntimicrobial Activity
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanolStructureModerate
This compoundStructurePotentially high
1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanolStructureLow

This table illustrates how modifications can enhance or diminish biological activity, emphasizing the importance of structure in drug design.

Case Studies and Research Findings

Case Study 1: Antibacterial Testing
In a study assessing various piperazine derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity. This suggests that the methoxy group in this compound may similarly enhance its efficacy against bacterial strains .

Case Study 2: Toxicity Assessment
Preliminary toxicity assessments conducted on related piperazine compounds indicated low cytotoxicity in human cell lines, suggesting that this compound may also be safe for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

Methodological Answer: The synthesis typically involves multi-step pathways, such as:

Sulfonylation of Piperazine : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.

Ethanol Sidechain Introduction : Alkylation of the sulfonylated piperazine with 2-bromoethanol or ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Critical Parameters :

  • Temperature Control : Exothermic reactions during sulfonylation require precise cooling to avoid side products.
  • Solvent Choice : Anhydrous solvents prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm), methoxy group (δ 3.8 ppm), and ethanol moiety (δ 3.6–4.0 ppm).
    • 13C NMR : Confirms sulfonyl carbon (δ ~110 ppm) and aromatic carbons (δ 115–160 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (calculated m/z for C13H20N2O4S: 324.11).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What physicochemical properties are critical for its behavior in biological assays?

Methodological Answer:

  • LogP : Calculated ~1.2 (moderate lipophilicity), influencing membrane permeability.
  • Solubility : Poor aqueous solubility (~0.5 mg/mL); use DMSO stock solutions (≤10% v/v in assay buffers).
  • Stability : Susceptible to oxidation; store under inert gas (N2/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the piperazine ring?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design to test variables (e.g., solvent polarity, base strength). For example, replacing triethylamine with DBU may improve alkylation efficiency.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize stepwise conditions.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict steric/electronic effects of substituents on transition states .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the 4-methoxyphenyl or ethanol moiety (e.g., fluorination, hydroxyl group substitution).
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50 determination).
  • QSAR Modeling : Employ Schrödinger’s Maestro or MOE to correlate structural descriptors (e.g., polar surface area) with activity .

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into receptor X-ray structures (e.g., 5-HT1A, PDB ID: 6WGT). Focus on sulfonyl-piperazine interactions with hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess hydrogen bonding with residues like Asp115.
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, ethanol hydrogen bond donor) using Phase .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay reproducibility.
  • Buffer Optimization : Test pH (7.4 vs. 6.8) and ion concentration effects on compound solubility and receptor binding.
  • Data Normalization : Apply Z-score analysis to minimize plate-to-plate variability in high-throughput screens .

Safety and Handling

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders.
  • First Aid : For eye exposure, rinse with PBS (pH 7.4) for 15 minutes; seek medical evaluation.
  • Waste Disposal : Incinerate in compliance with EPA guidelines for sulfonamide-containing compounds .

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